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molecular formula C8H7NO4 B1652614 3-Nitrophenyl acetate CAS No. 1523-06-4

3-Nitrophenyl acetate

Cat. No. B1652614
M. Wt: 181.15 g/mol
InChI Key: HRMRLUUZPLAPAS-UHFFFAOYSA-N
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Patent
US05324750

Procedure details

Magnesium turnings (1.2 g) were added to a solution of m-nitrophenol (6.95 g), benzene (40 ml) and acetyl chloride (4 g) and the solution heated for 1 hour at 90° C. The reaction mixture was diluted with ether and decanted from unreacted magnesium. The ether layer was washed successively with water, dilute NaOH and water. The organic layer was dried (Na2SO4) and the solvent removed in vacuo to give m-nitrophenyl acetate. m.p. 55°-56° C. 1H n.m.r. δ2.4, s, 3H, H3C--CO--; 7.4-8.4, m, 4H, ArH. υmax 1770 cm-1.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].[N+:2]([C:5]1[CH:6]=[C:7]([OH:11])[CH:8]=[CH:9][CH:10]=1)([O-:4])=[O:3].C1C=CC=CC=1.[C:18](Cl)(=[O:20])[CH3:19]>CCOCC>[C:18]([O:11][C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([N+:2]([O-:4])=[O:3])[CH:6]=1)(=[O:20])[CH3:19]

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
[Mg]
Name
Quantity
6.95 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)O
Name
Quantity
40 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
decanted from unreacted magnesium
WASH
Type
WASH
Details
The ether layer was washed successively with water, dilute NaOH and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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